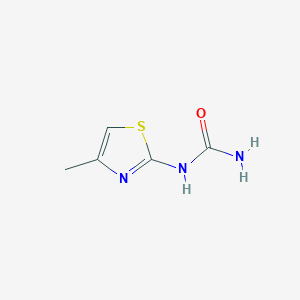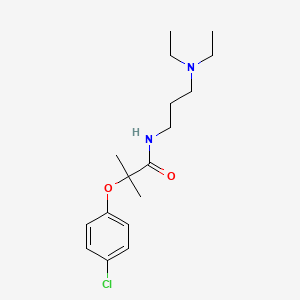
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a propionamide group, a chlorophenoxy moiety, and a diethylamino propyl chain, making it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- typically involves the reaction of 2-(p-chlorophenoxy)propionic acid with diethylamine and subsequent amidation. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets, such as chloride channels in skeletal muscle . The compound modulates the activity of these channels, leading to changes in muscle excitability and function. The exact pathways and molecular interactions are still under investigation, but it is known to affect ion transport and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Chlorophenoxy)propionic acid: Shares the chlorophenoxy moiety but lacks the diethylamino propyl chain.
p-Chlorophenoxyacetic acid: Similar structure but with an acetic acid group instead of the propionamide group.
2-(p-Chlorophenoxy)butyric acid: Contains a butyric acid group, differing in the length of the carbon chain.
Uniqueness
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate chloride channels sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
61887-08-9 |
|---|---|
Formule moléculaire |
C17H27ClN2O2 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[3-(diethylamino)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H27ClN2O2/c1-5-20(6-2)13-7-12-19-16(21)17(3,4)22-15-10-8-14(18)9-11-15/h8-11H,5-7,12-13H2,1-4H3,(H,19,21) |
Clé InChI |
QYEAGDCUUIAVGQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


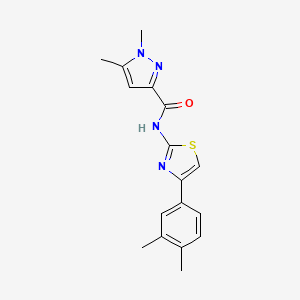
![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
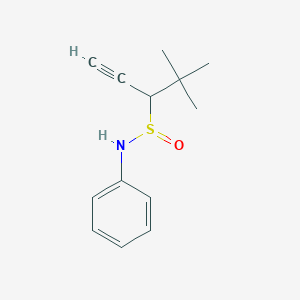
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
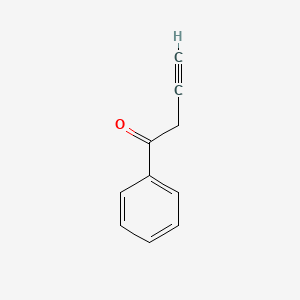
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
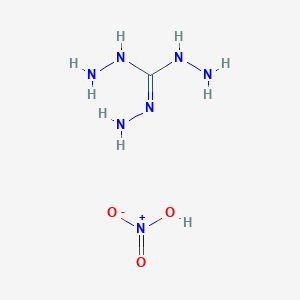

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
